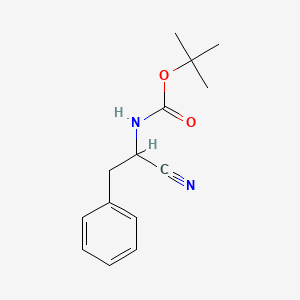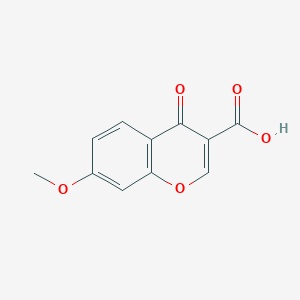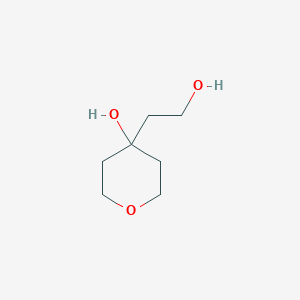
1-((2R,3R,4R,5R)-3,4-Dibenzoyl-3,4-dihydroxy-5-(1-hydroxy-2-oxo-2-phenylethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-((2R,3R,4R,5R)-3,4-Dibenzoyl-3,4-dihydroxy-5-(1-hydroxy-2-oxo-2-phenylethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione” is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including hydroxyl, benzoyl, and pyrimidine moieties, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “1-((2R,3R,4R,5R)-3,4-Dibenzoyl-3,4-dihydroxy-5-(1-hydroxy-2-oxo-2-phenylethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione” typically involves multi-step organic reactions. Common synthetic routes may include:
Step 1: Formation of the tetrahydrofuran ring through cyclization reactions.
Step 2: Introduction of benzoyl groups via Friedel-Crafts acylation.
Step 3: Addition of hydroxyl groups through selective oxidation reactions.
Step 4: Coupling with pyrimidine derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
“1-((2R,3R,4R,5R)-3,4-Dibenzoyl-3,4-dihydroxy-5-(1-hydroxy-2-oxo-2-phenylethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione” can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction may produce diols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of “1-((2R,3R,4R,5R)-3,4-Dibenzoyl-3,4-dihydroxy-5-(1-hydroxy-2-oxo-2-phenylethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione” involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or nucleic acids.
Pathways Involved: Signal transduction pathways, metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-((2R,3R,4R,5R)-3,4-Dibenzoyl-3,4-dihydroxy-5-(1-hydroxy-2-oxo-2-phenylethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione: can be compared with other compounds having similar structures or functional groups, such as:
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C30H24N2O9 |
|---|---|
Molekulargewicht |
556.5 g/mol |
IUPAC-Name |
1-[(2R,3R,4R,5R)-3,4-dibenzoyl-3,4-dihydroxy-5-(1-hydroxy-2-oxo-2-phenylethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C30H24N2O9/c33-21-16-17-32(28(38)31-21)27-30(40,25(37)20-14-8-3-9-15-20)29(39,24(36)19-12-6-2-7-13-19)26(41-27)23(35)22(34)18-10-4-1-5-11-18/h1-17,23,26-27,35,39-40H,(H,31,33,38)/t23?,26-,27-,29-,30+/m1/s1 |
InChI-Schlüssel |
CNTRQYAUKRPOEN-ZHZKMDAQSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)C([C@@H]2[C@@]([C@@]([C@@H](O2)N3C=CC(=O)NC3=O)(C(=O)C4=CC=CC=C4)O)(C(=O)C5=CC=CC=C5)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C(C2C(C(C(O2)N3C=CC(=O)NC3=O)(C(=O)C4=CC=CC=C4)O)(C(=O)C5=CC=CC=C5)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromopyrazolo[1,5-c]pyrimidine](/img/structure/B13008656.png)


![2,3,3-Trimethylbicyclo[2.2.1]heptan-1-amine](/img/structure/B13008663.png)




![N,2'-Dimethyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine](/img/structure/B13008703.png)


![1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13008718.png)


